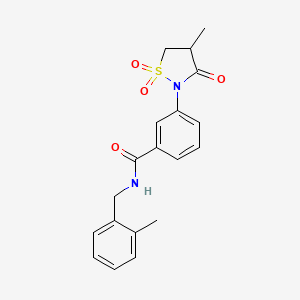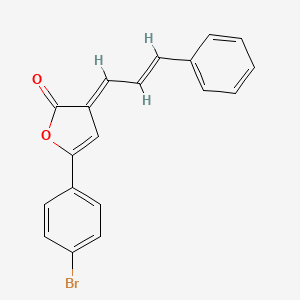
3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide, also known as CPB, is a compound that has been extensively studied for its potential applications in various fields of science. This compound is a member of the benzamide family and has been shown to exhibit a wide range of biochemical and physiological effects.
作用机制
3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide exerts its anti-cancer effects through the inhibition of the proteasome, which is responsible for the degradation of proteins in cells. By inhibiting the proteasome, 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide prevents the degradation of proteins that are involved in cell cycle regulation and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has also been shown to exhibit anti-inflammatory and neuroprotective effects. 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide inhibits the production of pro-inflammatory cytokines and reduces the activation of microglia, which are involved in neuroinflammation. 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has also been shown to protect neurons from oxidative stress and promote neuronal survival.
实验室实验的优点和局限性
One of the advantages of using 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide in lab experiments is its high potency and selectivity for the proteasome. 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has been shown to be more potent than other proteasome inhibitors such as bortezomib and carfilzomib. However, one of the limitations of using 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research of 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide. One area of research is in the development of new cancer therapies that incorporate 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide. Another area of research is in the development of new neuroprotective agents that utilize the anti-inflammatory and neuroprotective effects of 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide. Additionally, there is potential for the use of 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide in the treatment of other diseases such as autoimmune disorders and viral infections.
Conclusion:
In conclusion, 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide is a compound that has been extensively studied for its potential applications in various fields of science. Its anti-cancer, anti-inflammatory, and neuroprotective effects make it a promising candidate for the development of new therapies. While there are limitations to its use in lab experiments, 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide remains an important compound for scientific research and has the potential to lead to significant advancements in the field of medicine.
合成方法
The synthesis of 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide involves the reaction of 3-chlorobenzoic acid with N-(2,5-dioxopyrrolidin-1-yl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide in high yield and purity.
科学研究应用
3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is in the field of cancer treatment. 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
3-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-8-3-1-2-7(6-8)11(17)13-14-9(15)4-5-10(14)16/h1-3,6H,4-5H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEJHWIHUPVGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-fluorophenyl){4-[2-(4-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B5170651.png)
![N-bicyclo[2.2.1]hept-2-yl-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5170670.png)

![butyl 4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B5170684.png)
![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5170692.png)
![3-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5170699.png)
![N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5170702.png)

![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5170714.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5170717.png)
![4,4'-oxybis(N-{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}benzamide)](/img/structure/B5170724.png)
![N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5170725.png)

![1-[(2,3-dimethylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5170738.png)